3-Cyclopropylbiphenyl
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Overview
Description
3-Cyclopropylbiphenyl is an organic compound consisting of a biphenyl core with a cyclopropyl group attached to the third carbon of one of the benzene rings
Synthetic Routes and Reaction Conditions:
Biphenyl Synthesis: The synthesis of biphenyl typically involves the Ullmann reaction, where two iodobenzene molecules are coupled in the presence of copper powder and a base.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclopropane is reacted with biphenyl in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as hydroxylated biphenyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding cyclopropylbiphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Typical reagents include nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: Hydroxylated biphenyl derivatives.
Reduction: Cyclopropylbiphenyl derivatives.
Substitution: Nitro- or bromo-substituted biphenyl derivatives.
Scientific Research Applications
3-Cyclopropylbiphenyl has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and materials science.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-Cyclopropylbiphenyl exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Cyclopropylbiphenyl is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to other biphenyl derivatives. Similar compounds include:
Biphenyl: The parent compound without any substituents.
3-Phenylbiphenyl: A biphenyl derivative with a phenyl group instead of a cyclopropyl group.
3-Methylbiphenyl: A biphenyl derivative with a methyl group instead of a cyclopropyl group.
Properties
Molecular Formula |
C15H14 |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-cyclopropyl-3-phenylbenzene |
InChI |
InChI=1S/C15H14/c1-2-5-12(6-3-1)14-7-4-8-15(11-14)13-9-10-13/h1-8,11,13H,9-10H2 |
InChI Key |
KGZZQIMMUYAYOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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